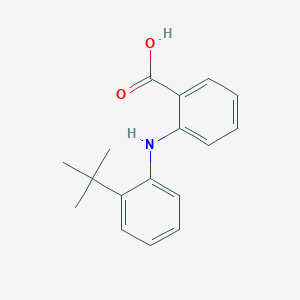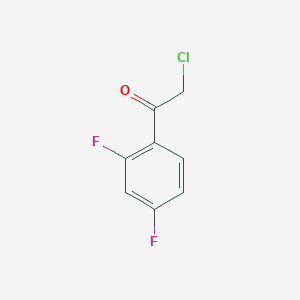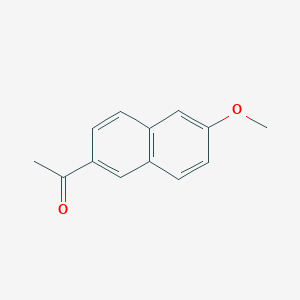
2-乙酰基-6-甲氧基萘
概述
描述
2-Acetyl-6-methoxynaphthalene, also known as 1-(6-methoxy-2-naphthalenyl)ethanone, is an organic compound with the molecular formula C13H12O2. It is a derivative of naphthalene, characterized by the presence of an acetyl group at the second position and a methoxy group at the sixth position of the naphthalene ring. This compound is notable for its applications in the synthesis of pharmaceuticals, fragrances, and as an intermediate in organic synthesis.
科学研究应用
2-Acetyl-6-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is involved in the production of pharmaceuticals, particularly nonsteroidal anti-inflammatory drugs (NSAIDs) like naproxen.
Industry: It is used in the manufacture of fragrances and dyes
作用机制
Target of Action
2-Acetyl-6-methoxynaphthalene, also known as 6’-Methoxy-2’-acetonaphthone, is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs . It is a metabolite of nabumetone , a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain or inflammation caused by arthritis. The primary targets of this compound are likely to be the same as those of NSAIDs, which generally work by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) involved in the production of prostaglandins, substances in the body that cause inflammation.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Acetyl-6-methoxynaphthalene. Factors such as temperature, pH, and the presence of other substances can affect its stability and activity. For instance, during its synthesis, careful temperature control is required to obtain reliable results . Furthermore, it should be stored in a cool, dark place away from incompatible materials such as oxidizing agents for optimal stability .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-6-methoxynaphthalene typically involves the Friedel-Crafts acylation of 2-methoxynaphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out in an organic solvent like nitrobenzene, which helps in directing the acylation to the desired position on the naphthalene ring .
Industrial Production Methods: In an industrial setting, the preparation of 2-acetyl-6-methoxynaphthalene follows a similar route but with optimized conditions for large-scale production. The reaction is conducted at controlled temperatures, typically around 40°C, and the molar ratios of reactants are carefully maintained to ensure high yield and purity .
化学反应分析
Types of Reactions: 2-Acetyl-6-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 6-methoxy-2-naphthoic acid.
Reduction: 2-(6-methoxy-2-naphthyl)ethanol.
Substitution: Various substituted naphthalenes depending on the reagents used.
相似化合物的比较
- 2-Methoxynaphthalene
- 6-Methoxy-2-naphthylacetic acid
- 1-Acetyl-2-methoxynaphthalene
Comparison: 2-Acetyl-6-methoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to 2-methoxynaphthalene, it has an additional acetyl group that enhances its reactivity in acylation reactions. In contrast to 6-methoxy-2-naphthylacetic acid, it serves as a precursor rather than an active pharmaceutical ingredient .
属性
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGWCZBGAIGGTDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60192278 | |
| Record name | 2-Acetyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3900-45-6 | |
| Record name | 2-Acetyl-6-methoxynaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3900-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Acetyl-6-methoxynaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003900456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3900-45-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105564 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Acetyl-6-methoxynaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60192278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-methoxy-2-naphthyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.322 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-ACETYL-6-METHOXYNAPHTHALENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61VBH3537C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 2-acetyl-6-methoxynaphthalene in pharmaceutical synthesis?
A: 2-Acetyl-6-methoxynaphthalene serves as a crucial precursor in the synthesis of (S)-naproxen [, ]. This particular isomer of naproxen exhibits desired pharmacological activity, making the selective synthesis of 2-acetyl-6-methoxynaphthalene a key step in pharmaceutical production.
Q2: What are the primary methods for synthesizing 2-acetyl-6-methoxynaphthalene?
A: The Friedel-Crafts acylation of 2-methoxynaphthalene stands out as a prominent method [, , , , ]. This reaction typically employs acetic anhydride or acetic chloride as the acylating agent in the presence of a catalyst.
Q3: What role do zeolites play in the synthesis of 2-acetyl-6-methoxynaphthalene?
A: Zeolites, particularly HBEA zeolites with specific Si/Al ratios, act as effective catalysts in the acylation reaction [, , , , , , ]. The choice of zeolite influences the selectivity towards the desired 2-acetyl-6-methoxynaphthalene isomer [, ].
Q4: How does the structure of the zeolite affect the selectivity of the reaction?
A: The pore size and structure of the zeolite influence the diffusion rates of different isomers within the catalyst. For instance, zeolite Beta and ITQ-7, with slightly differing pore sizes, demonstrate variations in selectivity towards 2-acetyl-6-methoxynaphthalene []. Smaller pores can enhance the selectivity towards the desired isomer by restricting the formation of larger isomers.
Q5: Can the selectivity of the reaction be further enhanced?
A: Research suggests that modifying zeolite Beta through phosphate treatment can enhance both the activity and shape selectivity of the catalyst []. This modification leads to pore narrowing and the creation of new acid sites, favoring the formation of 2-acetyl-6-methoxynaphthalene.
Q6: What challenges are associated with using zeolites as catalysts?
A: A significant challenge is the potential for deactivation of the catalyst due to coke formation []. This can be mitigated by optimizing reaction parameters, such as temperature and reagent concentration.
Q7: Are there alternative catalysts for this acylation reaction?
A: Research explores aluminated mesoporous materials, specifically Al-MCM-48, as potential catalysts [, ]. These materials exhibit high surface areas and well-defined pore sizes, showing promising activity and selectivity in the acylation of 2-methoxynaphthalene.
Q8: How does the choice of solvent impact the acylation reaction?
A: Studies on Al-MCM-48 catalysts demonstrate that solvent polarity significantly influences both the conversion rate of 2-methoxynaphthalene and the selectivity towards 2-acetyl-6-methoxynaphthalene [, ]. Polar solvents, like nitrobenzene, generally yield better results compared to non-polar solvents.
Q9: What spectroscopic techniques are employed to characterize 2-acetyl-6-methoxynaphthalene?
A: Common techniques include Fourier Transform Infrared Spectroscopy (FTIR), 1H NMR, and UV-Vis spectroscopy [, ]. These methods provide insights into the compound's structure, purity, and interactions with other molecules.
Q10: Can computational methods contribute to understanding this reaction?
A: Computer-aided solvent scanning, utilizing the UNIFAC method, can predict suitable solvents for separating 2-acetyl-6-methoxynaphthalene from reaction mixtures []. This approach streamlines solvent selection for efficient purification processes.
Q11: What are the applications of 2-acetyl-6-methoxynaphthalene beyond naproxen synthesis?
A: While primarily known for its role in naproxen production, research highlights its use as a starting material in the electrochemical synthesis of 2-(6-methoxy-2-naphthayl)propenoic acid []. This compound serves as another important intermediate in the pharmaceutical industry.
Q12: Can you elaborate on the isomerization of 1-acetyl-2-methoxynaphthalene, another product of the acylation reaction?
A: Research indicates that in the presence of HBEA zeolite, 1-acetyl-2-methoxynaphthalene can isomerize to 2-acetyl-6-methoxynaphthalene []. This isomerization is significantly accelerated in the presence of 2-methoxynaphthalene, suggesting an intermolecular transacylation mechanism.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
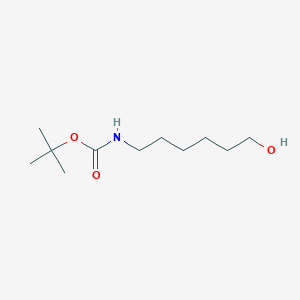
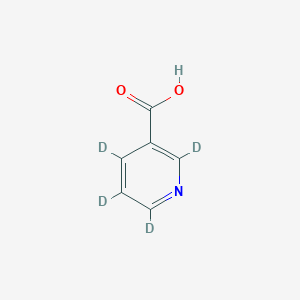
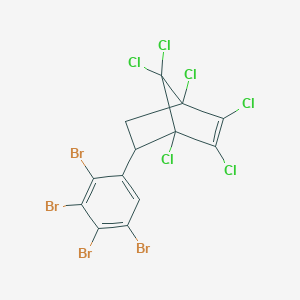
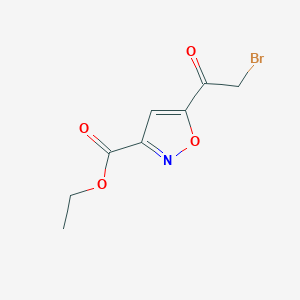
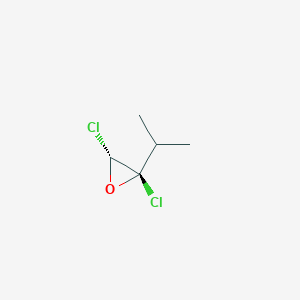
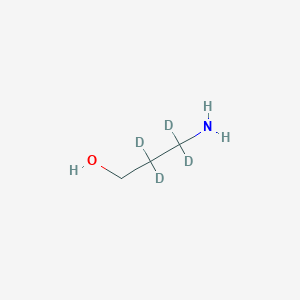

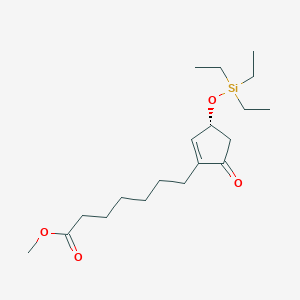
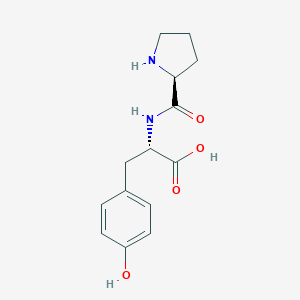
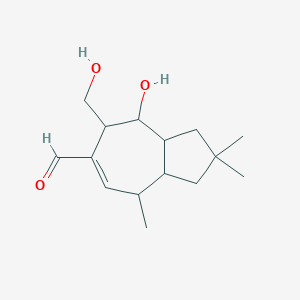
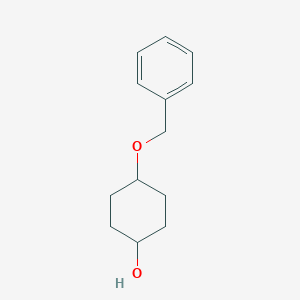
![trisodium;2-[4-(2-sulfoethyl)piperazin-1-yl]ethanesulfonate;2-[4-(2-sulfonatoethyl)piperazin-1-yl]ethanesulfonate](/img/structure/B28232.png)
